

Flavokawain B Toxicity and Activity Profile

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Compound Focus: Flavokawain B

CAS No.: 1775-97-9

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The table below consolidates data on FKB's effects on different cell types, highlighting the concentration at which it exerts its effects and the observed outcomes.

Cell Type	Effect/Activity	Key Findings / Proposed Mechanism	Experimental Concentration/IC ₅₀	Citation
Human Hepatocytes (HepG2, L-02)	Hepatocellular Toxicity	Induces oxidative stress, depletes glutathione, inhibits NF-κB, activates MAPK pathways. Reversed by glutathione replenishment.	LD ₅₀ = 15.3-32 μM	[1]
Breast Cancer (MCF-7, MDA-MB-231)	Anti-proliferation, Anti-metastasis	Induces apoptosis, causes G2/M cell cycle arrest, inhibits migration, invasion, and angiogenesis.	IC ₅₀ = 12.3-33.8 μM	[2]
Osteosarcoma (143B, Saos-2)	Anti-proliferation, Apoptosis	Activates caspase-3/7, -8, -9; down-regulates Bcl-2, Survivin; up-regulates Bax, Puma,	IC ₅₀ ≈ 3.5 μM (1.97 μg/mL) for 143B cells	[3]

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		Fas; induces G2/M arrest.		
Cholangiocarcinoma (SNU-478)	Anti-proliferation, Apoptosis	Induces apoptosis, suppresses Akt signaling pathway. Shows additive effect with cisplatin.	Viability inhibition in a dose- and time-dependent manner	[4]
B-cell Lymphoma (SUDHL-4, etc.)	Anti-proliferation, Apoptosis	Induces mitochondria-dependent apoptosis, down-regulates BCL-XL, inhibits PI3K/Akt/mTOR signaling. Synergizes with BCL-2 inhibitor.	IC ₅₀ ≈ 2.5-5 µg/mL for SUDHL-4 cells	[5]
Non-transformed Mammary Epithelial (MCF-10A)	Cytotoxicity (Lower)	Showed considerably higher IC ₅₀ compared to cancer cell lines, suggesting some selective toxicity.	Higher IC ₅₀ than cancer cells	[2]
Bone Marrow & Small Intestinal Cells (Mouse)	Cytotoxicity (Lower)	Exhibited significantly lower side effects compared to the conventional chemotherapeutic agent Adriamycin.	Lower toxicity than Adriamycin	[3]

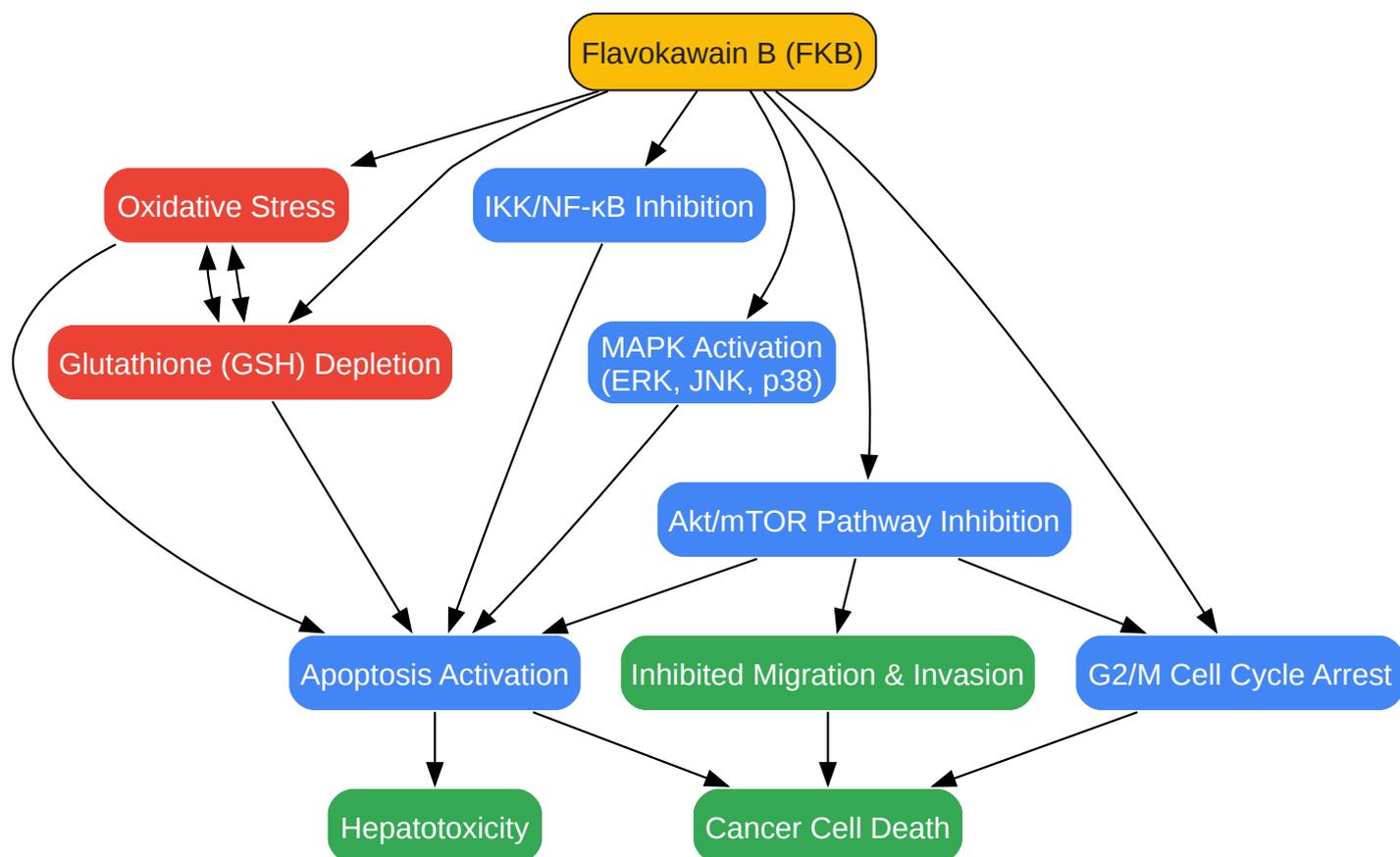
Experimental Protocol Overview

The table below outlines the standard experimental methods used in the cited studies to evaluate FKB's activity and toxicity.

Assay Type	Protocol Summary	Key Readouts / Measurements
Cell Viability	MTT/MTS Assay: Cells are treated with a concentration gradient of FKB for 24-72 hours. A tetrazolium dye is added and converted to formazan by metabolically active cells. The formazan absorbance is measured spectrophotometrically.	Half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Apoptosis Detection	Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with Annexin V (binds to phosphatidylserine on the outer membrane of apoptotic cells) and PI (stains dead cells). Analysis is performed using flow cytometry.	Percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+).
Cell Cycle Analysis	Propidium Iodide (PI) DNA Staining: Cells are fixed and stained with PI, which intercalates into DNA. The DNA content per cell is analyzed by flow cytometry.	Distribution of cells in different cell cycle phases: Sub-G1 (apoptotic), G0/G1, S, and G2/M.
Western Blotting	Cells are lysed, proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies. Binding is detected using enzyme-linked secondary antibodies and a chemiluminescence system.	Changes in protein expression and post-translational modification (e.g., cleavage of Caspase-3/PARP, phosphorylation of Akt).
In Vivo Xenograft Models	Immunodeficient mice are inoculated with human cancer cells subcutaneously. Once tumors are established, mice are treated with FKB (e.g., intraperitoneal injection) or a vehicle control.	Tumor volume (measured with calipers) and tumor weight are compared between treated and control groups at the end of the study.

Mechanisms of FKB Action and Toxicity

Based on the compiled research, the dual profile of FKB—its promising anti-cancer activities and its noted hepatotoxicity—can be visualized through its effects on key cellular signaling pathways.



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The diagram above illustrates the core mechanisms identified in the research. A central finding is that FKB induces **oxidative stress and depletes glutathione (GSH)** [1]. In normal hepatocytes, this can trigger toxic outcomes. However, in cancer cells, this stress, combined with the inhibition of survival pathways like **NF-κB** and **Akt/mTOR**, and the activation of **MAPK** pathways, leads to programmed cell death (apoptosis) and cell cycle arrest [1] [3] [4]. The inhibition of the Akt pathway also contributes to reduced cancer cell migration and invasion [2] [4] [5].

Key Insights for Researchers

- **Therapeutic Window Exists:** Evidence suggests FKB can have a **selective effect** on cancer cells. Studies report lower toxicity in non-transformed mammary epithelial cells (MCF-10A) and bone marrow cells compared to cancerous ones [2] [3].
- **Hepatotoxicity is a Critical Consideration:** The documented liver toxicity mediated by oxidative stress is a major hurdle for drug development [1] [6]. Future formulations or combination therapies with antioxidants like GSH could be a promising strategy.
- **Synergistic Potential:** FKB shows promise in combination with existing chemotherapeutics. Research indicates additive effects with **cisplatin** in cholangiocarcinoma and synergy with the BCL-2 inhibitor **venetoclax** in lymphoma [4] [5].

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References

1. Flavokawain B, the hepatotoxic constituent from kava root ... [pmc.ncbi.nlm.nih.gov]
2. Flavokawain B induced cytotoxicity in two breast cancer ... [pmc.ncbi.nlm.nih.gov]
3. Flavokawain B, a kava chalcone, inhibits growth of human ... [pmc.ncbi.nlm.nih.gov]
4. Flavokawain B Inhibits Growth of Cholangiocarcinoma ... [iv.iijournals.org]
5. The kava chalcone flavokawain B exerts inhibitory activity ... [sciencedirect.com]
6. An Updated Review on the Psychoactive, Toxic and ... [mdpi.com]

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